molecular formula C25H34O7 B14111728 16alpha-Butyloxyprednisolone (Budenoside IMpurity)

16alpha-Butyloxyprednisolone (Budenoside IMpurity)

Cat. No.: B14111728
M. Wt: 446.5 g/mol
InChI Key: MNVQDRXNQLFAHB-CXXJUPPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

16alpha-Butyloxyprednisolone, also known as Budesonide Impurity I, is a non-halogenated glucocorticoid impurity of Budesonide. It is primarily used in the local treatment of lung diseases. The compound has a molecular formula of C25H34O7 and a molecular weight of 446.53 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16alpha-Butyloxyprednisolone involves multiple steps, starting from the basic steroid structureThe reaction conditions typically involve the use of organic solvents like chloroform, DMSO, and methanol .

Industrial Production Methods

Industrial production of 16alpha-Butyloxyprednisolone follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually produced in a solid form and stored under inert atmosphere at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

16alpha-Butyloxyprednisolone undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various hydroxylated and oxidized derivatives of 16alpha-Butyloxyprednisolone. These derivatives are often used as intermediates in the synthesis of other glucocorticoids .

Scientific Research Applications

16alpha-Butyloxyprednisolone has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Budesonide impurities.

    Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Investigated for its anti-inflammatory properties and potential use in treating lung diseases.

    Industry: Used in the quality control and validation of Budesonide production processes

Mechanism of Action

The mechanism of action of 16alpha-Butyloxyprednisolone involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the expression of anti-inflammatory genes. The compound primarily targets pathways involved in inflammation and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

16alpha-Butyloxyprednisolone is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its non-halogenated nature makes it less likely to cause certain side effects associated with halogenated glucocorticoids .

Properties

Molecular Formula

C25H34O7

Molecular Weight

446.5 g/mol

IUPAC Name

[(8R,9S,10R,11R,13S,16R,17S)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate

InChI

InChI=1S/C25H34O7/c1-4-5-21(30)32-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31)19(29)13-26/h8-10,16-18,20,22,26,28,31H,4-7,11-13H2,1-3H3/t16-,17?,18-,20-,22-,23+,24+,25-/m1/s1

InChI Key

MNVQDRXNQLFAHB-CXXJUPPZSA-N

Isomeric SMILES

CCCC(=O)O[C@@H]1CC2[C@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3[C@@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)C

Canonical SMILES

CCCC(=O)OC1CC2C3CCC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.